molecular formula C18H17ClN4S B12042862 5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-21-9

5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12042862
CAS No.: 478255-21-9
M. Wt: 356.9 g/mol
InChI Key: KGAFMKOOYKXLGT-RGVLZGJSSA-N
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Description

5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 4-isopropylbenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Agriculture: It is explored for its potential as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 5-(3-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

478255-21-9

Molecular Formula

C18H17ClN4S

Molecular Weight

356.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4S/c1-12(2)14-8-6-13(7-9-14)11-20-23-17(21-22-18(23)24)15-4-3-5-16(19)10-15/h3-12H,1-2H3,(H,22,24)/b20-11+

InChI Key

KGAFMKOOYKXLGT-RGVLZGJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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